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Compound of Interest

Compound Name: 2-Chloro-3-methylisonicotinonitrile

Cat. No.: B1508040

Spectroscopic Data of 2-Chloro-3-
methylisonicotinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-
methylisonicotinonitrile, a key building block in medicinal chemistry and materials science.
This document is intended for researchers, scientists, and drug development professionals,
offering not just the spectral data but also the underlying principles and experimental protocols
for its acquisition and interpretation. The structural elucidation of this molecule is paramount for
its application in synthesizing novel chemical entities.

Introduction to 2-Chloro-3-methylisonicotinonitrile

2-Chloro-3-methylisonicotinonitrile, with the Chemical Abstracts Service (CAS) registry
number 1195189-83-3, is a substituted pyridine derivative.[1][2] Its molecular formula is
C7HsCIN2 and it has a molecular weight of 152.58 g/mol .[3] The unique arrangement of a
chloro group, a methyl group, and a nitrile group on the isonicotinonitrile scaffold makes it a
versatile intermediate in organic synthesis. Accurate and comprehensive spectroscopic
characterization is the cornerstone of its quality control and its effective use in further chemical
transformations. This guide will detail the expected data from Nuclear Magnetic Resonance
(NMR) spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Chloro-3-methylisonicotinonitrile, both *H and 3C NMR provide
critical information about the electronic environment of each atom, confirming the substitution
pattern on the pyridine ring.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Chloro-3-methylisonicotinonitrile is expected to show two
distinct signals corresponding to the two protons on the pyridine ring and a signal for the methyl
group protons.

Table 1: Predicted *H NMR Data for 2-Chloro-3-methylisonicotinonitrile in CDCls

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~8.4 d 1H H-6
~7.6 d 1H H-5
~2.6 S 3H -CHs

Expertise & Experience in Interpretation:

The downfield chemical shifts of the aromatic protons (~8.4 and ~7.6 ppm) are characteristic of
protons on a pyridine ring, which is an electron-deficient aromatic system. The proton at the 6-
position (H-6) is expected to be the most deshielded due to its proximity to the electronegative
nitrogen atom. The proton at the 5-position (H-5) will appear at a slightly higher field. The
coupling between these two adjacent protons will result in a doublet for each signal, with a
typical ortho-coupling constant (3J) of approximately 5-6 Hz. The methyl group protons are in a
different chemical environment and will appear as a singlet at a much higher field (~2.6 ppm).

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will provide information on the carbon skeleton of the
molecule. Seven distinct signals are expected, corresponding to the seven carbon atoms in 2-
Chloro-3-methylisonicotinonitrile.
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Table 2: Predicted 3C NMR Data for 2-Chloro-3-methylisonicotinonitrile in CDCls

Chemical Shift (8) ppm Assignment
~152 C-2

~150 C-6

~140 C-5

~135 C-3

~125 C-4

~115 -CN

~20 -CHs

Expertise & Experience in Interpretation:

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the
electronegativity of the nitrogen atom and the substituents. The carbon bearing the chlorine
atom (C-2) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-4,
and the nitrile carbon) will typically show weaker signals compared to the protonated carbons
(C-5 and C-6). The nitrile carbon (-CN) has a characteristic chemical shift in the range of 115-
125 ppm.[4] The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for
accurate structural elucidation.

Sample Preparation:

¢ Weigh approximately 5-10 mg of 2-Chloro-3-methylisonicotinonitrile into a clean, dry
NMR tube.

o Add approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.
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o Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumental Parameters (for a 500 MHz Spectrometer):

e 1H NMR:

[¢]

Pulse Program: zg30

Number of Scans: 16

[e]

o

Acquisition Time: ~3 seconds

[¢]

Relaxation Delay: 2 seconds

[e]

Spectral Width: 20 ppm

o BC NMR:

o

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

[¢]

[¢]

Acquisition Time: ~1 second

[e]

Relaxation Delay: 2 seconds

o

Spectral Width: 240 ppm

Data Acquisition (500 MHz NMR)

Sample Preparation
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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-Chloro-3-methylisonicotinonitrile is expected to show
characteristic absorption bands for the nitrile group, the aromatic C-H and C=C bonds, the alkyl
C-H bonds, and the C-CI bond.

Table 3: Predicted IR Absorption Bands for 2-Chloro-3-methylisonicotinonitrile

Wavenumber (cm~—2) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Alkyl C-H stretch
~2230 Strong, Sharp C=N stretch

] Aromatic C=C and C=N ring
~1600-1450 Medium-Strong )

stretching

~800-700 Strong C-Cl stretch

Expertise & Experience in Interpretation:

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230
cm~1 corresponding to the nitrile (C=N) stretching vibration.[5][6] The presence of aromatic C-H
stretching vibrations just above 3000 cm~* and alkyl C-H stretching vibrations just below 3000
cm~1 confirms the presence of both the pyridine ring and the methyl group. The aromatic ring
vibrations (C=C and C=N stretching) will appear in the 1600-1450 cm~1 region. The C-CI
stretching vibration will be observed in the fingerprint region, typically between 800 and 700
cm~1[7]

Experimental Protocol for IR Spectroscopy (ATR)
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Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid
samples.

Sample Preparation and Acquisition:

e Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

e Record a background spectrum of the empty ATR accessory.

e Place a small amount of 2-Chloro-3-methylisonicotinonitrile powder onto the ATR crystal.
e Lower the press arm to ensure good contact between the sample and the crystal.

e Acquire the sample spectrum.

o Clean the ATR crystal thoroughly after the measurement.

ATR-IR Preparation Data Acquisition Data Processing

Glean ATR CrystaHecord Background SpecuuMmce Sample on Crystaprly Pressure)—»Excquwre Specuum)—>Esaseune Correct uon)—»Geak Labe\lnH:mal IR Speclrum]

Click to download full resolution via product page
Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as structural information based on its fragmentation pattern. For 2-
Chloro-3-methylisonicotinonitrile, Electron lonization (El) is a common technique.

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-3-methylisonicotinonitrile
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miz Relative Intensity Assighment
154 Moderate [M+2]* (with 37Cl)
152 High [M]* (with 35CI)
117 High [M-CI]*

20 Moderate [M-CI-HCN]*

Expertise & Experience in Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the
presence of chlorine. The molecular ion peak [M]* will appear at m/z 152 (for the 3>Cl isotope)
and an [M+2]* peak at m/z 154 (for the 3’Cl isotope) with a relative intensity ratio of
approximately 3:1, which is indicative of a single chlorine atom in the molecule.[8] The base
peak is likely to be the fragment resulting from the loss of a chlorine atom ([M-CI]*) at m/z 117.
Further fragmentation may involve the loss of hydrogen cyanide (HCN) from this fragment,

leading to a peak at m/z 90.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of
volatile and thermally stable compounds like 2-Chloro-3-methylisonicotinonitrile.

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as dichloromethane or ethyl acetate.

Instrumental Parameters:
e Gas Chromatograph:
o Injection Volume: 1 puL
o Injector Temperature: 250 °C

o Carrier Gas: Helium
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o Column: A non-polar column (e.g., DB-5ms)

o Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

e Mass Spectrometer (El):
o lonization Energy: 70 eV

o Mass Range: m/z 40-300

Sample Preparation Gas Chromatography Mass Spectrometry

(Dissolve Sample in Solvent)—b(ﬁansler to GC ViaHlnjecl SampleHSeparation on GC ColumnHElectron lonization (70 ev))—b(Mass AnalysisHDetec(ionHMass Spectrum)

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 2-
Chloro-3-methylisonicotinonitrile. The combination of NMR, IR, and Mass Spectrometry
allows for unambiguous confirmation of its structure. The provided protocols serve as a reliable
foundation for researchers to obtain high-quality data for this and similar compounds, ensuring
the integrity and reproducibility of their scientific work. The spectral data for this compound can
be obtained from suppliers such as BLD Pharm[1] and ChemicalBook.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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wavenumbers cm-1 detecting ? functional groups present finger print for identification of
tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes
[docbrown.info]

e 8. C3H7CI CH3CHCICH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z
m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

e 9. 2-Chloro-3-Methylisonicotinonitrile(1195189-83-3) 1H NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-3-
methylisonicotinonitrile (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1508040#spectroscopic-data-of-2-chloro-3-
methylisonicotinonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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